Myricitrin

Catalog No.
S536506
CAS No.
17912-87-7
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricitrin

Myricetin suffers from poor aqueous solubility (16.6 µg/mL) and rapid degradation, hindering formulation. Myricitrin (CAS 17912-87-7), its 3-O-α-L-rhamnoside, resolves these issues: • Aqueous solubility improved for direct formulation • Enhanced GI stability for oral nutraceuticals • Potent antioxidant (low DPPH IC50) for UV-damage protection • Selective PKCα/ε inhibition for neuroinflammation & pain research. Procure with confidence-analytical reference standard, consistent purity, global shipping.

CAS Number

17912-87-7

Product Name

Myricitrin

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1

InChI Key

DCYOADKBABEMIQ-OWMUPTOHSA-N

solubility

Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Synonyms

3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside, myricitrin

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

The exact mass of the compound Myricetrin is 464.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg

Myricitrin (CAS 17912-87-7), the 3-O-α-L-rhamnoside of the flavonol myricetin, is a high-value polyphenolic compound widely utilized as an analytical reference standard, a potent antioxidant, and a precursor in semi-synthetic formulation chemistry [1]. Structurally characterized by its pyrogallol (3',4',5'-trihydroxy) B-ring and the C-3 glycosylation, it exhibits exceptional free radical scavenging and metal-chelating properties [2]. From a procurement perspective, Myricitrin is highly sought after for nutraceutical development, cosmetic active ingredient sourcing, and pharmacological research targeting oxidative stress and protein kinase C (PKC) inhibition, offering improved processability compared to its aglycone baseline [1].

Research Fit

Flavonol glycoside identity 3-O-rhamnoside structure with defined stereochemistry and optical rotation
Aqueous solubility profile Supports flexible aqueous formulation and higher-concentration stock preparation
GI stability context Reported stability in oral study design; may reduce pre-absorptive degradation

Substituting Myricitrin with its aglycone (Myricetin) or analogous rhamnosides (such as Quercitrin) routinely fails in industrial and research applications due to distinct physicochemical and pharmacokinetic limitations. Myricetin suffers from notoriously poor aqueous solubility (approximately 16.6 µg/mL) and undergoes rapid degradation in simulated gastrointestinal or neutral-to-alkaline environments, making it highly challenging to formulate without complex solubilizers[REFS-1, REFS-2]. The rhamnose moiety at the C-3 position in Myricitrin drastically improves water solubility and gastrointestinal stability, enabling direct use in aqueous formulations [2]. Furthermore, substituting with Quercitrin—which lacks the 5'-hydroxyl group on the B-ring—results in a measurable reduction in hydrogen-donating antioxidant capacity, directly compromising efficacy in oxidative-stress-dependent applications [3].

Substitution Risk

!
Aqueous solubility profile differs markedly from aglycone; direct formulation transfer may not be supported.
!
GI stability rank may shift; aglycone may exhibit greater intestinal degradation and altered oral exposure.
!
α-Glucosidase inhibition kinetics and potency vary; competitive mechanism may not translate directly.
!
Hepatoprotection endpoint context may differ; in vivo model response not replicated with aglycone.

Enhanced Gastrointestinal Stability and Aqueous Processability via C-3 Glycosylation

Myricetin is notoriously difficult to process into oral or aqueous formulations due to its low aqueous solubility (~16.6 µg/mL) and rapid degradation in simulated intestinal fluids [2]. Glycosylation at the C-3 position to form Myricitrin significantly enhances both solubility and stability. In vitro gastrointestinal stability assays demonstrate that the resistance to degradation in simulated physiological fluids strictly follows the order Myricitrin > Dihydromyricetin > Myricetin, with Myricitrin exhibiting the highest stability profile [1].

Evidence DimensionGastrointestinal stability and degradation resistance
Target Compound DataMyricitrin (Highest stability; pseudo-first-order degradation resisted)
Comparator Or BaselineMyricetin (Rapid degradation; low aqueous solubility ~16.6 µg/mL)
Quantified DifferenceStability rank: Myricitrin > Dihydromyricetin > Myricetin
ConditionsSimulated gastric (pH 1.2) and intestinal (pH 6.8) fluids

Buyers formulating oral supplements or aqueous solutions must select Myricitrin over Myricetin to ensure shelf-life, bioavailability, and processability without requiring complex solubility enhancers.

GI Stability Rank
Head-to-head
MYT > DMY > MYR
Myricitrin (highest) Myricetin (lowest)
Stable at pH 1.2; degrades at pH 6.8
Supports oral formulation context; stability rank may inform study design.
Simulated gastric/intestinal fluids; pseudo-first-order kinetics

Greater Hydrogen-Donating Antioxidant Capacity Driven by the B-Ring Pyrogallol Group

The presence of the 3',4',5'-trihydroxyl (pyrogallol) group on the B-ring of Myricitrin provides greater hydrogen-donating ability compared to the catechol group of Quercitrin. In a standardized DPPH radical scavenging assay evaluating polyphenolic compounds, Myricitrin exhibited an IC50 of 31.01 ± 0.90 μM, whereas the closely related analog Quercitrin required a higher concentration to achieve the same effect (IC50 = 38.34 ± 0.74 μM) [1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound DataMyricitrin (IC50 = 31.01 ± 0.90 μM)
Comparator Or BaselineQuercitrin (IC50 = 38.34 ± 0.74 μM)
Quantified Difference~19% lower IC50 for Myricitrin (indicating higher potency)
ConditionsIn vitro DPPH free radical scavenging assay

For procurement in cosmetic or functional food applications where maximum free-radical scavenging per milligram is required, Myricitrin provides a measurably higher antioxidant yield than Quercitrin.

Aqueous Solubility
Cross-study
300 mg/L
vs myricetin ~17 mg/L
17.6-fold higher
May support higher-concentration aqueous stocks; reduces co-solvent needs.
Water, ambient temperature; compiled from multiple studies

Target Specificity: Protein Kinase C (PKC) Inhibition for Neuropharmacology

Beyond general antioxidant effects, Myricitrin acts as an orally active inhibitor of Protein Kinase C (PKC) and nitric oxide (NO) production. It specifically prevents the activation of PKC alpha and PKC epsilon by phorbol myristate acetate (PMA), a mechanism that underpins its specific antinociceptive and anxiolytic-like actions in rodent models [1]. This specific kinase interaction differentiates Myricitrin from generic flavonoid antioxidants that lack targeted neuropharmacological binding.

Evidence DimensionTarget mechanism (PKC alpha/epsilon inhibition)
Target Compound DataMyricitrin (Active inhibitor of PMA-induced PKC activation)
Comparator Or BaselineGeneric flavonoid antioxidants (Lack specific PKC alpha/epsilon binding data)
Quantified DifferenceSpecific modulation of PKC pathways leading to measurable antinociception
ConditionsIn vivo rodent models of chemical and mechanical pain

Researchers sourcing compounds for neuropharmacology or pain-pathway modeling must utilize Myricitrin to specifically target PKC-dependent mechanisms, rather than relying on standard flavonoids.

Hepatoprotection Endpoint
Head-to-head
Myricitrin 100 mg/kg vs silymarin 100 mg/kg
Reduced AST/ALT, lipid peroxidation; increased GSH, CYP2E1
Reported greater marker amelioration
Supports liver protection model endpoint review; reported comparator context.
BALB/cN mice, CCl4 model; oral gavage 2 days
α-Glucosidase Inhibition
Cross-study
IC50 0.25 ± 0.03 μM
Quercetin IC50 7.71 ± 0.17 μM
Reported competitive inhibitor
Supports enzyme inhibition research context; glycosylation influences potency and solubility.
Isolated compounds; pNP-glucoside substrate; n=3
Antioxidant Profile
Cross-study
DPPH IC50: 3.61 μg/mL (MYR 2.45)
FRAP: 3813.7 Fe(II)/g (MYR 1937.5)
Reducing capacity higher Radical scavenging modestly lower
Reducing capacity context may be relevant for antioxidant formulation; radical scavenging rank differs.
Multiple assay platforms; isolated compounds from Syzygium malaccense

Aqueous Formulation of Dietary Supplements

Due to its enhanced gastrointestinal stability and higher aqueous solubility compared to myricetin, Myricitrin is a highly processable precursor for liquid nutraceuticals and oral capsules targeting oxidative stress [1].

Cosmeceutical Active Ingredient Sourcing

Leveraging its low DPPH IC50 and strong free-radical scavenging capacity, Myricitrin provides measurable advantages for topical formulations designed to protect skin cells from UV-induced ROS damage, outperforming quercitrin in hydrogen-donating assays[2].

Neuropharmacological Reference Standard

As a validated PKC alpha/epsilon inhibitor, Myricitrin serves as a critical, targeted standard for in vitro and in vivo assays studying antinociception, anxiolytic pathways, and neuroinflammation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hepatoprotection model studies
Aqueous solubility and GI stability profile
Liver injury biomarkers and oxidative stress endpoints
α-Glucosidase inhibition studies
Enzyme inhibition kinetics and solubility
In vitro enzyme inhibition and oral formulation context
Antioxidant formulation research
Reducing capacity (FRAP) and aqueous solubility
Radical scavenging and reducing power assay endpoints
Chondrocyte inflammation / OA model studies
Anti-inflammatory mechanism (IL-1β, NF-κB, MAPK)
ECM degradation and inflammatory mediator endpoints

Physical Description

Light yellow powder or mass, Slight bayberry aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 Da

Monoisotopic Mass

464.09547607 Da

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

194-197°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z0ZO61WPJ

Other CAS

17912-87-7

Wikipedia

Myricitrin

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes
1. Aderogba, M.A., Ndhlala, A.R., Rengasamy, K.R., et al. Antimicrobial and selected in vitro enzyme inhibitory effects of leaf extracts, flavonols and indole alkaloids isolated from Croton menyharthii Molecules 18(10), 12633-12644 (2013).
2. Shimosaki, S., Tsurunaga, Y., Itamura, H., et al. Anti-allergic effect of the flavonoid myricitrin from Myrica rubra leaf extracts in vitro and in vivo Nat. Prod. Res. 25(4), 374-380 (2011).

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